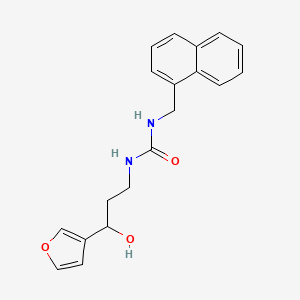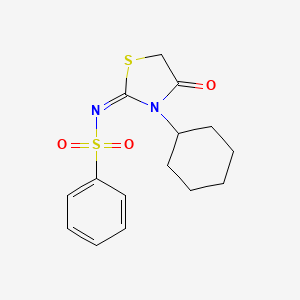![molecular formula C16H18N4OS B2487287 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 2380142-34-5](/img/structure/B2487287.png)
N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained attention in the scientific community for its potential in cancer treatment. TPCA-1 is a highly specific inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is known to play a crucial role in cancer development and progression.
Mecanismo De Acción
TPCA-1 acts as a highly specific inhibitor of the NF-κB pathway by preventing the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. This prevents the translocation of NF-κB to the nucleus, where it promotes the transcription of genes involved in cell survival, proliferation, and inflammation.
Efectos Bioquímicos Y Fisiológicos
TPCA-1 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. TPCA-1 has also been shown to inhibit the growth of bacteria and viruses, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TPCA-1 is its high specificity for the NF-κB pathway, which reduces the risk of off-target effects. TPCA-1 is also relatively easy to synthesize and has good stability. However, TPCA-1 has limited solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving TPCA-1. One area of interest is the development of TPCA-1 analogs with improved solubility and bioavailability. Another potential direction is the use of TPCA-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the anti-inflammatory and antimicrobial properties of TPCA-1.
Métodos De Síntesis
The synthesis of TPCA-1 involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-amino-2-chloro-5-nitrothiophene, which is then reacted with 4-cyanopyridine to produce 4-amino-2-(4-cyanopyridin-2-yl)thiophene. The final step involves the reaction of 4-amino-2-(4-cyanopyridin-2-yl)thiophene with cyclohex-3-ene-1-carbonyl chloride to produce TPCA-1.
Aplicaciones Científicas De Investigación
TPCA-1 has been extensively studied in various cancer models, including breast, prostate, and pancreatic cancer. Studies have shown that TPCA-1 inhibits the growth and survival of cancer cells by suppressing the NF-κB pathway, which is known to promote cell proliferation and survival. TPCA-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential as a combination therapy.
Propiedades
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(11-4-2-1-3-5-11)19-12-8-20(9-12)15-14-13(6-7-22-14)17-10-18-15/h1-2,6-7,10-12H,3-5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLBYUNIZZVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclohex-3-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)
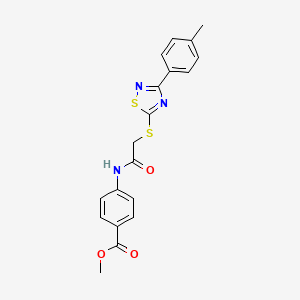
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
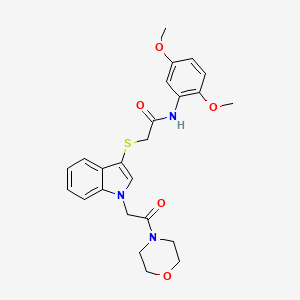
![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
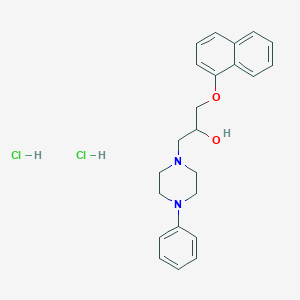

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)
